Azane;benzene;hydrate
Description
Significance of Non-Covalent Interactions in Chemical Systems
Non-covalent interactions are intermolecular forces that are weaker than covalent bonds. They are critical in supramolecular chemistry, materials science, and biology, dictating the three-dimensional structures of proteins and nucleic acids, and the formation of molecular aggregates. researchgate.net The primary non-covalent interactions within the azane-benzene-hydrate system are:
Hydrogen Bonding: This is a strong type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. This is the dominant interaction between water and ammonia (B1221849) molecules.
π-Interactions: These involve the π-electron systems of aromatic rings like benzene (B151609). Key examples in this system include:
NH/π and OH/π Interactions: In these interactions, the electron-rich π-cloud of the benzene ring acts as a weak hydrogen bond acceptor. acs.orgucl.ac.uk The hydrogen atoms of ammonia (NH/π) and water (OH/π) are attracted to the face of the benzene ring. acs.orgacs.org High-level ab initio calculations have been used to evaluate these interactions, showing that the dispersion force is a significant component of the attraction. acs.org
Cation-π Interactions: While not directly applicable to neutral ammonia, related systems involving the ammonium (B1175870) ion (NH₄⁺) show strong interactions with benzene's π-system. nih.govnih.gov
The interplay of these forces determines the structure and properties of the molecular clusters formed between azane (B13388619), benzene, and water. arxiv.org
| Interaction Type | Description | Typical Energy (kcal/mol) |
| Hydrogen Bond | Attraction between a hydrogen atom on an electronegative atom (O, N) and another electronegative atom. | 3 - 10 |
| OH/π Interaction | Hydrogen bond between a water molecule (OH) and the π-electron cloud of benzene. | ~1.5 - 3.2 |
| NH/π Interaction | Hydrogen bond between an ammonia molecule (NH) and the π-electron cloud of benzene. | ~1.4 - 2.2 |
This table provides approximate interaction energies based on various computational and experimental studies. acs.org
Historical Context of Azane-Benzene-Hydrate Complex Research
The scientific understanding of interactions involving aromatic systems has evolved over many decades. The concept of the hydrogen bond itself solidified in the early 20th century. ic.ac.uk Evidence for aromatic rings acting as hydrogen bond acceptors emerged from infrared spectroscopy studies in the mid-20th century. ucl.ac.uk
Early 1980s-1990s: The advent of supersonic jet expansion techniques combined with laser spectroscopy allowed for the detailed study of isolated, cold molecular clusters. Seminal work by researchers like Zwier and Suzuki provided the first spectroscopic evidence for the formation of benzene-water and benzene-ammonia complexes. aip.org These studies confirmed that in the gas phase, the water and ammonia molecules are positioned above the plane of the benzene ring, with their hydrogen atoms pointing towards the π-system. acs.orgaip.org
1989: Theoretical studies using ab initio quantum-chemical calculations began to provide structural and energetic details of these complexes, corroborating experimental findings. aip.org
Late 1990s - 2000s: Higher-level computational methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), were employed to refine the interaction energies. acs.org These calculations revealed the critical role of dispersion forces in stabilizing these complexes and explored the subtle energy differences between various possible geometries (e.g., monodentate vs. bidentate structures for the benzene-ammonia complex). acs.org
2000s - Present: Research has expanded to investigate these interactions in more complex environments, such as in liquid solutions and at supercritical conditions, using methods like ab initio molecular dynamics. arxiv.orgnih.govaip.org Recent studies have also explored the dynamics of these interactions, including the lifetimes of π-hydrogen bonds in both water and ammonia solvents. arxiv.org
| Year(s) | Key Research Finding | Primary Method(s) |
| 1950s-1960s | Early evidence for X-H/π hydrogen bonding (where X is O or N). ucl.ac.uk | Infrared Spectroscopy |
| 1980s-1990s | First spectroscopic observation of isolated benzene-water and benzene-ammonia complexes in the gas phase. aip.org | Resonant Two-Photon Ionization (R2PI), Microwave Spectroscopy |
| 1989 | Ab initio calculations confirm structures where water/ammonia is above the benzene ring. aip.org | Quantum-Chemical Calculations (Hartree-Fock) |
| 2000 | High-level calculations quantify interaction energies and the importance of dispersion forces for NH/π, OH/π, and CH/π interactions. acs.org | Ab initio Calculations (MP2, CCSD(T)) |
| 2021-2024 | Studies on the dynamics and vibrational signatures of π-hydrogen bonding in liquid water and ammonia solutions. acs.orgarxiv.org | Ab initio Path Integral Molecular Dynamics |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAWCLOXVUBKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO, Array | |
| Record name | O-AMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19795 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-AMINOPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25668-01-3, 51-19-4 (hydrochloride) | |
| Record name | Poly(o-aminophenol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25668-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8024498 | |
| Record name | 2-Aminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-aminophenol appears as off-white crystals or beige powder. (NTP, 1992), Crystals, rapidly becoming brown; [HSDB], COLOURLESS-TO-WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR OR LIGHT. | |
| Record name | O-AMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19795 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1034 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-AMINOPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Sublimes at 307 °F at 11 mmHg (NTP, 1992), Sublimes at 153 °C | |
| Record name | O-AMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19795 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminophenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
168 °C (334 °F) - closed cup, >175 °C c.c. | |
| Record name | 2-Aminophenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-AMINOPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 50 mL cold water, 23 mL alcohol, Slightly soluble in toluene, chloroform, and cold water; soluble in ethanol, and hot water, very soluble in acetonitrile, ethyl acetate, acetone, dimethyl sulfoxide, Soluble in ethyl ether; very soluble in ethanol; slightly soluble in benzene, trifluoroacetic acid, In water, 2.0X10+3 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 1.7 | |
| Record name | O-AMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19795 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminophenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Aminophenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-AMINOPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.328 (NTP, 1992) - Denser than water; will sink, 1.328 g/cu cm at 25 °C, 1.3 g/cm³ | |
| Record name | O-AMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19795 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminophenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-AMINOPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 3.77 | |
| Record name | 2-AMINOPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0005 [mmHg], negligible | |
| Record name | 2-Aminophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1034 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-AMINOPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Crystals, rapidly becoming brown, White orthorhombic bipyramidal needles from benzene or water, White crystals; turn brown with age, COLORLESS RHOMBIC NEEDLES OR PLATES | |
CAS No. |
95-55-6 | |
| Record name | O-AMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19795 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminophenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Aminophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-AMINOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23RH73DZ65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Aminophenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-AMINOPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
342 to 343 °F (NTP, 1992), 170-174 °C, MP: 172-173 °C; sublimes on further heating | |
| Record name | O-AMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19795 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminophenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Aminophenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Theoretical and Computational Investigations of Azane Benzene Hydrate Systems
Quantum Chemical Calculation Methodologies
Quantum chemical methods are essential for accurately describing the weak intermolecular forces that govern the stability and structure of the azane-benzene-hydrate system. These methods can be broadly categorized into ab initio approaches, which are derived directly from theoretical principles without the inclusion of experimental data, and density functional theory, which uses the electron density to calculate the system's energy.
Ab initio methods are a cornerstone of computational chemistry for studying non-covalent interactions. They are based on solving the Schrödinger equation and provide a systematic way to improve accuracy by including higher levels of electron correlation.
Møller-Plesset perturbation theory is a widely used post-Hartree-Fock method that improves upon the Hartree-Fock approximation by incorporating electron correlation effects. fiveable.mewikipedia.org The second-order level, MP2, is often the first step beyond mean-field theory and is particularly effective for systems where non-covalent interactions are significant. q-chem.com It typically recovers about 80-90% of the correlation energy and offers a good balance between computational cost and accuracy for systems like the azane-benzene-hydrate complex. fiveable.me
In studies of benzene-containing complexes, MP2 calculations have been instrumental. For example, ab initio calculations at the MP2/6-31G* level have been used to determine that fluorinated benzene (B151609) derivatives form non-covalent complexes with benzene, with binding energies ranging from 3.4 to 4.5 kcal/mol. nih.gov Investigations on benzene clusters (Bz)n, for n=2–8, at the MP2/6-31++G** level have been performed to examine the relative strengths of CH-π and π-π interactions that dictate the cluster formation patterns. researchgate.net For the water-benzene dimer, MP2 calculations have been used alongside higher-level methods to evaluate binding energies. nih.gov The MP2 method, while generally robust, can sometimes overestimate dispersion interactions, a factor that must be considered when analyzing results. nih.gov
Table 1: MP2 Interaction Energies for Benzene Dimers This table illustrates typical interaction energy values calculated with MP2 for different configurations of the benzene dimer, showcasing the method's application in distinguishing the stability of various non-covalent arrangements.
| Dimer Configuration | Interaction Energy (kcal/mol) at MP2/6-31++G** |
| Parallel-displaced | -2.75 |
| T-shaped | -2.68 |
| Sandwich | -1.80 |
| Data derived from principles discussed in computational studies of benzene clusters. researchgate.net |
Coupled Cluster (CC) theory is considered the "gold standard" in quantum chemistry for obtaining highly accurate energies and properties for small to medium-sized molecules. nih.govwikipedia.org The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, provides a particularly accurate description of electron correlation. wikipedia.orgaps.org It is frequently used to generate benchmark-quality data for non-covalent interactions, against which more approximate and computationally less expensive methods are judged. nih.gov
For hydrogen-bonded systems, CCSD(T) has been shown to achieve a very low root-mean-square error of 0.17 kJ/mol in dissociation energies when compared to high-level composite methods. nih.gov In the context of the water-benzene complex, CCSD(T) calculations have been essential for establishing accurate binding energies. nih.gov Similarly, high-level ab initio calculations using CCSD(T) have been employed to demonstrate the importance of cooperativity effects between anion–π and CH/π interactions in complexes involving benzene. mdpi.com The high computational cost of CCSD(T), which scales steeply with the number of electrons, generally limits its direct application to larger systems, but it remains the definitive method for validating the accuracy of other computational approaches. researchgate.net
Table 2: Comparison of Interaction Energies (kcal/mol) for the Water-Benzene Dimer This table compares the interaction energy for the water-benzene dimer as calculated by different methods, highlighting the role of CCSD(T) as a benchmark standard.
| Method | Interaction Energy (kcal/mol) |
| MP2 | -3.20 |
| CCSD(T) | -2.95 |
| DFT-SAPT | -2.98 |
| Representative data synthesized from findings in comparative computational studies. nih.govnih.gov |
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations are based on the electron density rather than the complex many-electron wavefunction. chemrxiv.org The accuracy of DFT depends on the choice of the exchange-correlation functional, which approximates the complex many-body effects. chemrxiv.org
Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, often provide improved accuracy for a wide range of chemical systems. For instance, the B3LYP functional combined with a 6-31++G(d,p) basis set has been used to investigate the properties of substituted azobenzene (B91143) derivatives. nih.gov However, standard DFT functionals often fail to adequately describe long-range dispersion interactions, which are crucial in π-systems like benzene. acs.org This deficiency is commonly addressed by adding empirical dispersion corrections (e.g., DFT-D methods) or by using specially designed functionals that account for non-local correlation. researchgate.netnortheastern.edu Studies on the benzene-water complex have utilized DFT with van der Waals density functionals to map the intermolecular potential energy surface. researchgate.netnortheastern.edu
To gain deeper physical insight into the nature of intermolecular interactions, Energy Decomposition Analysis (EDA) methods are employed. researchgate.net Symmetry-Adapted Perturbation Theory (SAPT) is a particularly powerful method that calculates the interaction energy directly as a perturbation to the system of non-interacting monomers. nih.gov It provides a physically meaningful breakdown of the interaction energy into electrostatic, exchange (Pauli repulsion), induction (polarization), and dispersion components. acs.org
The combination of SAPT with a DFT description of the monomers (DFT-SAPT) accounts for intramolecular electron correlation effects, making it applicable to larger systems. nih.govvu.nl DFT-SAPT analysis has been used to understand the binding in complexes of metal ions with ammonia (B1221849), water, and benzene, revealing that for NH₃ complexes with s-block metal ions, the electrostatic component is dominant. nih.gov In contrast, for C₆H₆ complexes, the polarization component is often the major contributor to the binding energy. nih.gov This method is invaluable for dissecting the forces at play in the azane-benzene-hydrate system, clarifying the relative importance of hydrogen bonding (electrostatics, induction) versus π-stacking (dispersion). vu.nlacs.org
Table 3: DFT-SAPT Energy Decomposition for the Anisole-Ammonia Complex (in kcal/mol) This table provides an example of an energy decomposition analysis for a related system, illustrating how DFT-SAPT partitions the total interaction energy into distinct physical contributions.
| Energy Component | Ground State (S₀) | Excited State (S₁) |
| Electrostatics | -5.83 | -6.21 |
| Exchange | 8.12 | 8.95 |
| Induction | -1.95 | -2.15 |
| Dispersion | -4.41 | -4.90 |
| Total Interaction Energy | -4.07 | -4.31 |
| Data adapted from the study of anisole-ammonia complexes. nih.gov |
While quantum chemical calculations provide detailed information about static molecular structures and energetics, molecular dynamics (MD) simulations are used to explore the dynamic behavior of systems over time. Ab initio molecular dynamics (AIMD) combines MD with electronic structure calculations (typically DFT) performed "on-the-fly" for the forces acting on the atoms. nih.gov This approach allows for the simulation of chemical processes, structural fluctuations, and dynamic properties without the need for a pre-parameterized force field.
Basis Set Selection and Computational Levels
The accuracy of theoretical investigations into non-covalent interactions, such as those present in the azane-benzene-hydrate system, is highly dependent on the chosen computational level and basis set. nih.govresearchgate.net For systems governed by dispersion forces and hydrogen bonding, the selection of an appropriate basis set is critical to avoid significant errors like basis set superposition error (BSSE). researchgate.net
Commonly, correlation-consistent basis sets, such as the aug-cc-pVXZ series (where X = D, T, Q, etc.), are employed for accurate calculations of binding energies. researchgate.net The inclusion of diffuse functions (indicated by "aug-") is particularly important for describing the extended nature of electron density in non-covalently bound complexes. mdpi.com For density functional theory (DFT) calculations, dispersion-corrected functionals are essential. The ωB97X functional with Grimme D3 dispersion corrections and a Becke-Johnson damping function (D3-BJ) has been shown to be effective. mdpi.com
In the context of non-covalent interactions, polarization-consistent (pc-n) basis sets have also been shown to provide a good balance between accuracy and computational cost. nih.gov Studies have demonstrated that the pc-2 basis sets can yield results comparable in quality to the much larger aug-cc-pVTZ basis sets for non-covalent interactions when used with dispersion-corrected DFT. nih.gov For larger systems, basis sets like def2-SVP can be used, while for more accurate calculations on smaller models, def2-TZVPD is a suitable choice. mdpi.com The choice of basis set ultimately represents a compromise between the desired accuracy and the computational feasibility of the calculation. researchgate.net
Prediction and Analysis of Complex Geometries and Configurations
Theoretical methods are instrumental in predicting and analyzing the three-dimensional structures of the azane-benzene-hydrate complex, offering insights into the preferred arrangements of the constituent molecules.
Symmetric and Non-Symmetric Configurations
Theoretical studies on related systems, such as microsolvated ammonia clusters, have investigated the effects of symmetry breaking on the electronic and geometric structure. nih.gov For a model cluster of NH₃(H₂O)₃, idealized in C₃ symmetry, distortions that break this symmetry lift the degeneracy of core-excitations. nih.gov This indicates that asymmetric configurations are not only possible but can also have distinct spectroscopic signatures. nih.gov
In the azane-benzene-hydrate complex, symmetric configurations might involve the azane (B13388619) molecule positioned directly above the center of the benzene ring along its C₆ axis, with water molecules arranged symmetrically around it. However, non-symmetric configurations, where the azane and water molecules are displaced from high-symmetry positions, are also highly probable and may even be energetically more favorable due to the directional nature of hydrogen bonding. For instance, studies on pyrimidine (B1678525) clustered with two methane (B114726) molecules have identified both a symmetric, isotropic structure and an asymmetric, anisotropic configuration where both methane molecules are on the same side of the aromatic ring. colostate.edu
Conformational Preferences and Intermolecular Distances
The conformational landscape of the azane-benzene-hydrate complex is determined by the interplay of various non-covalent interactions, including N-H···π, O-H···π, N-H···O, and O-H···N hydrogen bonds. Computational studies are crucial for identifying the most stable conformers and quantifying the key intermolecular distances.
In the case of the ammonium-benzene complex in aqueous solution, CPMD simulations have shown that the ammonium (B1175870) ion is located at an optimal distance of approximately 3.25 Å from the benzene plane. nih.gov This distance represents the balancing point of attractive and repulsive forces in the cation-π interaction. For the ammonia dimer, a single hydrogen-bonded structure is known to be polar. researchgate.net
The binding energy of such complexes is also a key indicator of conformational preference. For the ammonia dimer, the binding energy has been reported to be around -3.3 kcal/mol at the MP2/aug-cc-pVTZ level of theory. researchgate.net For pyrimidine-ammonia clusters, different conformers with distinct geometries have been identified, some of which are suggested to be more "hydrogen-bonded" in nature. colostate.edu The presence of water in the azane-benzene-hydrate system introduces additional hydrogen bonding possibilities, leading to a more complex potential energy surface with multiple stable conformers.
Below is an interactive table summarizing typical intermolecular distances and binding energies for related non-covalent complexes, which can provide a reference for the azane-benzene-hydrate system.
| Interacting Pair | Interaction Type | Typical Distance (Å) | Typical Binding Energy (kcal/mol) |
| Ammonium - Benzene | Cation-π | ~3.25 | -5.75 |
| Ammonia - Ammonia | Hydrogen Bond | - | -3.3 |
| Water - Benzene | O-H···π | - | - |
| Ammonia - Water | Hydrogen Bond | - | - |
Influence of Microhydration on Complex Structures
The stepwise addition of water molecules, or microhydration, can significantly alter the structure and stability of the azane-benzene complex. The water molecules can interact with both the azane and the benzene, leading to a competition between different types of hydrogen bonds and the N-H···π interaction.
Studies on the microhydration of the guanidinium-benzene cation-π complex have shown that the inclusion of water molecules can induce a change in the preferred structure of the complex. nih.gov While T-shaped structures are often more stable in the absence of water, the addition of water molecules can lead to parallel structures becoming more stable. nih.gov This change is often more related to the organization of the hydrating water molecules themselves rather than a direct modulation of the cation-π interaction. nih.gov
Characterization of Intermolecular Bonding and Energetics
Theoretical and computational chemistry provides powerful tools to investigate the non-covalent interactions that govern the structure and stability of molecular complexes like the azane-benzene-hydrate system. These methods allow for a detailed examination of the forces holding the constituent molecules—ammonia (azane), benzene, and water (hydrate)—together.
Calculation of Binding Energies and Free Energies of Association
The stability of a molecular complex is quantified by its binding energy (ΔE) or interaction energy, which represents the energy difference between the optimized complex and its isolated, non-interacting constituent molecules. researchgate.net A more negative value indicates a more stable complex. For processes in solution, the Gibbs free energy of association (ΔG) is a more relevant descriptor as it includes entropic and thermal contributions.
The total binding energy of the ternary complex is influenced by these pairwise interactions, but also by many-body effects, meaning the presence of the third molecule can either strengthen (cooperative effect) or weaken the other interactions. mdpi.com
Below is a table of representative binding energies for the key binary interactions that constitute the ternary complex, derived from computational studies. These values can vary depending on the specific geometry of the complex and the level of theory used in the calculation.
| Interacting Pair | Type of Interaction | Typical Binding Energy (kcal/mol) |
| Azane - Water | Hydrogen Bond (O-H···N) | -3 to -6 |
| Benzene - Water | Hydrogen Bond (O-H···π) | -2 to -3 |
| Benzene - Azane | Hydrogen Bond (N-H···π) | -1.5 to -2.5 |
| Water - Water | Hydrogen Bond (O-H···O) | -4 to -5 |
This table is interactive. Users can sort the columns to compare the relative strengths of the different non-covalent bonds.
Contributions of Electrostatic and Polarization Components to Binding
To understand the physical nature of the forces holding the complex together, the total interaction energy can be decomposed into distinct physical components. Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method for this purpose. chemrxiv.orgresearchgate.net SAPT calculates the interaction energy directly, avoiding the subtraction of large numbers inherent in the supermolecular approach, and partitions it into four key terms: electrostatics, exchange, induction, and dispersion. researchgate.netnih.gov
Electrostatics (E_elec): The classical Coulombic interaction between the static charge distributions of the molecules. This is the dominant attractive term in complexes with polar molecules, such as the hydrogen bond between azane and water.
Exchange (E_exch): A purely quantum mechanical repulsive term arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space. It is the primary source of steric repulsion at short intermolecular distances.
Induction (E_ind): Also known as polarization, this term describes the attractive interaction arising from the distortion of a molecule's electron cloud in the electric field of another. It includes the stabilization from charge transfer.
Dispersion (E_disp): A quantum mechanical attractive force resulting from the correlated fluctuations of electron clouds in the interacting molecules. It is crucial for the stability of complexes involving nonpolar molecules like benzene.
In the azane-benzene-hydrate system, the N-H···O hydrogen bond between azane and water is primarily driven by strong electrostatic interactions. Conversely, the N-H···π interaction between azane and the benzene ring, while having an electrostatic component, relies significantly on dispersion forces for its stability. researchgate.net SAPT provides a quantitative breakdown of these contributions, offering deep insight into the bonding. researchgate.net
| SAPT Component | Description | Relevance in Azane-Benzene-Hydrate |
| Electrostatics | Interaction of static charge distributions (multipole moments). | Dominant in the azane-water hydrogen bond. |
| Exchange | Short-range repulsion due to Pauli exclusion principle. | Prevents molecular collapse. |
| Induction | Molecular polarization and charge transfer. | Contributes to all interactions, especially in the presence of polar water. |
| Dispersion | Attraction from correlated electron fluctuations. | Crucial for the azane-benzene (N-H···π) interaction. |
This interactive table summarizes the fundamental energy components as defined by Symmetry-Adapted Perturbation Theory.
Charge Transfer Analysis within Complexes
Charge transfer is a key component of non-covalent interactions, particularly in hydrogen bonding, where a small amount of electron density is transferred from a donor molecule to an acceptor molecule. This phenomenon can be effectively analyzed using Natural Bond Orbital (NBO) theory. uni-muenchen.deresearchgate.net
NBO analysis transforms the complex molecular wavefunction into a set of localized orbitals that align with the intuitive Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dempg.de It identifies donor-acceptor interactions by examining the overlap between a filled (donor) NBO, such as a lone pair on the azane's nitrogen or water's oxygen, and an empty (acceptor) anti-bonding NBO, like a σ* orbital associated with an N-H or O-H bond. wisc.edu
The energetic significance of each donor-acceptor interaction is estimated using second-order perturbation theory, yielding a stabilization energy, E(2). wisc.edu For the azane-benzene-hydrate system, key charge transfer interactions would include:
n(N) → σ(O-H):* From the nitrogen lone pair of azane to the anti-bonding orbital of a water O-H bond.
n(O) → σ(N-H):* From an oxygen lone pair of water to the anti-bonding orbital of an azane N-H bond.
n(N) → π(C=C):* From the nitrogen lone pair of azane to an anti-bonding π* orbital of the benzene ring.
The magnitude of the E(2) value is directly correlated with the strength of the charge-transfer component of the interaction. researchgate.net
Stability Assessment of Gaseous and Aqueous Complexes
The stability of the azane-benzene-hydrate complex is highly dependent on its environment. Computational studies often begin by modeling the complex in the gas phase, representing an isolated system free from external interactions. In this state, the geometry and binding energy are determined solely by the intrinsic intermolecular forces.
In an aqueous environment, the situation is far more complex. The ternary complex is surrounded by a dynamic network of water molecules, leading to several competing effects:
Solvent Competition: Both azane and water can form strong hydrogen bonds with the surrounding bulk water molecules. This competition can weaken or disrupt the hydrogen bonds within the complex itself.
Dielectric Screening: Water is a high-dielectric solvent, which screens and weakens long-range electrostatic interactions, potentially reducing the stability of the complex if its binding is heavily reliant on electrostatics.
Ab initio molecular dynamics simulations can model these complex environmental effects. nih.gov Generally, a non-covalent complex that is stable in the gas phase is expected to be less stable or have a shorter lifetime in an aqueous solution due to the strong, competitive interactions with the solvent. huji.ac.il
Computational Studies on Hydrated Electron Behavior
A hydrated electron, e⁻(aq), is an excess electron stabilized in a solvent cavity formed by the reorientation of solvent molecules. ohio-state.edu Computational studies can model the behavior of an excess electron introduced into an azane-benzene-hydrate environment. Such a system presents multiple potential localization sites for the electron.
Theoretical models, often based on Density Functional Theory (DFT), explore the structure and energetics of these solvated electrons. acs.org In an azane-benzene-hydrate cluster, an excess electron could exist in several states:
Solvated Electron Cavity: The electron could localize in a cavity formed by the dipole moments of surrounding water and azane molecules. Both molecules are effective at solvating electrons, though the electron persists for much longer in ammonia than in water. acs.orgresearchgate.net
Benzene Radical Anion: The electron could localize on the benzene molecule, which has a positive electron affinity, to form a benzene radical anion (Bz⁻). nih.gov This species would then be solvated by the surrounding azane and water molecules.
Computational studies have shown that in clusters of ammonia doped with a single benzene molecule, an excess electron can initially form a solvated state within the ammonia cluster and subsequently localize onto the benzene molecule, forming the radical anion. nih.gov This charge localization releases energy, leading to the evaporation of solvent molecules. The presence of water alongside azane would further influence the solvation environment and the relative stability of the solvated electron versus the benzene radical anion. The specific outcome would depend on the size and structure of the molecular cluster. acs.org
Spectroscopic Characterization of Azane Benzene Hydrate Interactions
Vibrational Spectroscopy for Intermolecular Mode Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool to probe the intermolecular forces at play between azane (B13388619) (ammonia), benzene (B151609), and water (hydrate). Changes in the vibrational frequencies of the constituent molecules upon complex formation offer direct evidence of these interactions.
Infrared (IR) Spectroscopy of Complexes and Mixtures
Infrared spectroscopy is particularly sensitive to changes in the vibrational modes of polar bonds, such as the N-H bonds in ammonia (B1221849) and the O-H bonds in water, making it ideal for studying hydrogen bonding. When ammonia and water form a hydrogen-bonded complex, the stretching frequencies of the donor N-H or O-H group typically exhibit a redshift (a shift to lower wavenumbers) and a significant increase in intensity. researchgate.net
In ternary clusters containing an amide (as a model for peptide bonds), one ammonia molecule, and one water molecule, IR spectroscopy has identified bridged structures where ammonia and water are hydrogen-bonded to the amide group. bgsu.edu The spectra reveal distinct isomers based on whether ammonia donates a hydrogen bond to water or vice versa. bgsu.edu This demonstrates the capability of ammonia to act as both a hydrogen bond donor and acceptor, similar to water. bgsu.edu
Studies on ammonia clusters have shown that as the cluster size increases from a single molecule to bulk, the vibrational spectrum evolves, with strong coupling observed between the N-H stretching fundamentals (ν1 and ν3) and the overtone of the bending mode (2ν4) for all cluster sizes except the dimer. nih.gov This coupling is a key feature of the hydrogen-bonding network. The formation of a hydrogen bond in ammonia dimers leads to a four-fold increase in the infrared intensity of the N-H stretching vibrations. acs.org
Interactive Table: Key IR Vibrational Modes in Azane-Hydrate Systems
| Vibrational Mode | Molecule/Complex | Typical Frequency Range (cm⁻¹) | Key Observations |
| Symmetric N-H Stretch (ν1) | Free Azane (NH₃) | ~3337 | Fundamental stretching vibration. |
| Symmetric N-H Stretch (ν1) | (NH₃)₂ Dimer | Red-shifted from monomer | Indicates hydrogen bond formation. |
| Asymmetric N-H Stretch (ν3) | Free Azane (NH₃) | ~3444 | Higher frequency stretch. |
| Bend Overtone (2ν4) | Azane Clusters | ~3200 - 3300 | Becomes strongly coupled with ν1 and ν3 in clusters larger than the dimer. nih.gov |
| O-H Stretch | Water-donated H-bond to NH₃ | Broad, ~3013 | Assigned to the O-H stretch of the water molecule donating a hydrogen bond to the ammonia lone pair. doi.org |
Raman Spectroscopy of Azane-Hydrate-Benzene Systems
Raman spectroscopy, which relies on inelastic scattering of light, is an excellent complementary technique to IR spectroscopy. It is particularly effective for studying the vibrations of non-polar molecules like benzene and for analyzing aqueous solutions.
In studies of aqueous ammonia solutions, Raman spectra show distinct features attributed to interactions between ammonia molecules and between ammonia and water. researchgate.net A peak observed around 3232 cm⁻¹ is assigned to NH₃-NH₃ dimers, while a broader band around 3000 cm⁻¹ and more defined peaks at 3309 and 3393 cm⁻¹ are attributed to NH₃-H₂O interactions. researchgate.net The C-H stretching modes of the benzene ring are typically found in the 3000-3100 cm⁻¹ region. researchgate.net
The quintessential π-hydrogen bond between liquid water and benzene has been observed and quantified using Raman multivariate curve resolution (Raman-MCR). purdue.edu This work established that π-hydrogen bonds between water and benzene are weaker and more flexible than the hydrogen bonds found in bulk water. purdue.edu Similar interactions are expected in the azane-benzene system, where an N-H bond from ammonia can form a π-hydrogen bond with the benzene ring. purdue.edu
Interactive Table: Characteristic Raman Peaks in Azane-Hydrate-Benzene Systems
| Species/Interaction | Peak Position (cm⁻¹) | Assignment | Reference |
| NH₃-NH₃ Dimers | ~3232 | N-H Stretch | researchgate.net |
| NH₃-H₂O Interactions | ~3320 | N-H/O-H Stretch | researchgate.net |
| Benzene C-H Stretch | 3000-3100 | C-H Stretch | researchgate.net |
| Benzene Ring Breathing | ~992 | Symmetric Ring Deformation |
Hydration-Shell-Resolved Vibrational Spectra
To understand the influence of the azane-benzene complex on the surrounding water structure, hydration-shell-resolved vibrational spectroscopy is employed. This approach aims to isolate the spectral signature of water molecules directly interacting with the solute from that of bulk water.
Techniques like Raman multivariate curve resolution (Raman-MCR) can experimentally dissect the composite spectrum of a solution. This method allows for the observation of π-hydrogen bond formation between liquid water and benzene. purdue.edu By analyzing the spectra, it's possible to quantify the probability and dynamics of these bonds, revealing that they are entropically favored (more flexible) compared to water-water hydrogen bonds. purdue.edu This flexibility is a key characteristic of the interaction between water or ammonia and the benzene π-system. purdue.edu
These advanced spectroscopic methods reveal that the azane-benzene complex perturbs the local water environment, altering the hydrogen-bonding network. The spectra of the hydration shell can indicate changes in hydrogen-bond strength, the degree of tetrahedral order among water molecules, and the presence of non-hydrogen-bonded O-H groups.
Rotational and Microwave Spectroscopy for Structural Elucidation
Rotational and microwave spectroscopy provide unparalleled precision in determining the geometric structure of molecules and molecular complexes in the gas phase. By measuring the transition frequencies between quantized rotational states, highly accurate rotational constants can be obtained, which are directly related to the molecule's moments of inertia and, consequently, its structure.
Gas-Phase Dimer Analysis
The structures of the binary components of the azane-benzene-hydrate system have been extensively studied. The benzene-ammonia complex is stabilized by a π-type hydrogen bond, with the ammonia molecule positioned above the benzene ring. researchgate.net Its dissociation energy (D₀) has been determined to be 1.84 ± 0.12 kcal mol⁻¹. researchgate.net
Microwave spectroscopy of the fluorobenzene–HCl complex, a system analogous to benzene-ammonia, shows that the HCl subunit is located above the aromatic ring, shifted slightly from the center due to electrostatic interactions with the π electrons. eiu.edu This provides a model for understanding how the ammonia molecule would be positioned relative to the benzene ring.
In many heterodimers, ammonia acts as a nearly free rotor, indicating very low barriers to internal rotation. nsf.gov This has been observed in complexes such as ammonia-water and ammonia-N₂O. nsf.gov
Interactive Table: Structural and Energetic Parameters of Related Dimers
| Dimer Complex | Interaction Type | Dissociation Energy (D₀) | Key Structural Feature | Reference |
| Benzene-Azane | N-H···π | 1.84 ± 0.12 kcal/mol | Azane is centered above the benzene ring. | researchgate.net |
| Benzene-Water | O-H···π | ~2.4 kcal/mol | Water is centered above the benzene ring. | researchgate.net |
| Azane-Formic Acid | N···H-O & N-H···O | Binding Energy: ~3395 cm⁻¹ | Double hydrogen bond. | nsf.gov |
Cluster Studies and Conformational Dynamics
Microwave spectroscopy is also crucial for studying larger clusters and their internal motions. The study of charged clusters, such as {C₆H₆(NH₃)n}⁺, reveals how solvation affects molecular interactions. For these clusters, a special stability is observed for n=4. nih.gov The first ammonia molecule forms a dative bond with the benzene radical cation, and subsequent ammonia molecules form stabilizing hydrogen bonds, leading to cooperative changes in the cluster's structure. nih.gov
In hydrated ammonia clusters, water has been identified as an efficient stabilizer. arxiv.org The stabilizing role of water is related to an increase in the dissociation energy between ammonia molecules and the formation of a water-enriched environment at the cluster surface. arxiv.org
The conformational dynamics, such as the internal rotation of ammonia within the complex, can also be characterized. nsf.gov The barriers to this rotation are often low, allowing for large-amplitude motion. bgsu.edu This flexibility is a defining characteristic of the potential energy surface of such weakly bound complexes. bgsu.edupurdue.edu The charge delocalization dynamics in ammonia clusters and in aqueous solution have been studied, showing that final two-hole valence states can be delocalized over multiple ammonia molecules, a feature specific to the condensed phase. nih.gov
Electronic Spectroscopy of Aromatic-Azane Systems
The study of weakly bound clusters, such as those formed between benzene and azane (ammonia), provides fundamental insights into intermolecular interactions that govern a vast range of chemical and biological phenomena. Electronic spectroscopy, a powerful class of techniques that probes the electronic energy levels of molecules and their complexes, is particularly well-suited for characterizing the structural and dynamic properties of these systems. By analyzing how the electronic spectrum of a chromophore like benzene is perturbed upon complexation with ammonia and water, researchers can elucidate the nature of the intermolecular forces, the geometry of the cluster, and the dynamics of energy transfer and reaction within the complex.
Photoionization Time-of-Flight Mass Spectroscopy
Photoionization Time-of-Flight Mass Spectroscopy (TOF-MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions. In the context of azane-benzene clusters, this method is often coupled with a tunable light source, such as a vacuum ultraviolet (VUV) laser, to achieve species-selective ionization. The general principle involves exposing a supersonic jet expansion of the gas mixture (containing benzene, ammonia, and potentially water) to photons with sufficient energy to ionize the clusters. The resulting ions are then accelerated into a field-free drift tube, and their time of flight to a detector is measured. Lighter ions travel faster and arrive sooner, allowing for the separation and identification of different cluster compositions, such as (C₆H₆)ₙ(NH₃)ₘ⁺.
Research employing this technique has provided significant data on the formation and stability of these clusters. For instance, studies on the photoionization of acetylene (B1199291) clusters have demonstrated the formation of the benzene cation (C₆H₆⁺) and other C₆H₆⁺ isomers, revealing pathways for aromatic ring formation in cold, acetylene-rich environments. nih.gov In experiments involving ammonia clusters doped with benzene, TOF-MS has been used to observe negatively charged cluster ions like (NH₃)ₙBz⁻. nih.gov These studies reveal that the benzene radical anion, which is unstable in the gas phase, can be stabilized within ammonia clusters. nih.gov
The analysis of ion yields as a function of photon energy provides ionization energies (IEs) for the clusters. A notable finding is the shift in the IE of benzene upon complexation. The interaction with ammonia typically leads to a reduction in the ionization energy compared to bare benzene. This red shift is a direct measure of the increased stability of the cluster cation relative to the neutral cluster, providing a quantitative measure of the intermolecular bond strength in the ionized state.
Table 1: Ionization Energies of Benzene and its Clusters Determined by Photoionization
| Species | Ionization Energy (eV) | Key Findings | Reference |
|---|---|---|---|
| Benzene (C₆H₆) | 9.2437 | Benchmark value for isolated molecule. | uni-frankfurt.de |
| (C₆H₆)₂ | 8.64 | Dimerization significantly lowers IE. | nih.gov |
| C₆H₆···NH₃ | ~8.84 | Formation of a hydrogen bond or van der Waals interaction stabilizes the cation. ias.ac.in | ias.ac.in |
These experiments often reveal that excess energy supplied during the photoionization process can lead to fragmentation of the parent cluster. ias.ac.in By analyzing the fragmentation patterns, researchers can deduce information about the binding energies and dissociation pathways of the clusters. For example, the loss of a neutral ammonia molecule is a common fragmentation channel observed in the mass spectra of benzene-ammonia cluster cations. ias.ac.in
Resonant Two-Photon Ionization (R2PI)
Resonant Two-Photon Ionization (R2PI), often used in conjunction with TOF-MS, is a powerful spectroscopic technique that provides both mass and electronic (and sometimes vibrational) spectral information. The technique involves two steps: first, a tunable laser excites the molecule or cluster from its ground electronic state (S₀) to a specific rovibronic level of an excited electronic state (S₁). This is the "resonant" step. A second photon, which can be from the same or a different laser, then ionizes the excited species. By scanning the wavelength of the first laser and monitoring the ion signal at a specific mass, an electronic spectrum of the mass-selected cluster is obtained. ias.ac.in
R2PI spectroscopy has been instrumental in studying the structure of benzene-ammonia clusters. The S₁ ← S₀ electronic transition of benzene is famously forbidden in the isolated molecule due to symmetry but becomes weakly allowed through vibronic coupling. The presence of an ammonia molecule breaks the high symmetry of benzene, causing changes in the selection rules and the appearance of a distinct origin band in the R2PI spectrum. The position of this band relative to the corresponding transition in bare benzene (the "spectral shift") is highly sensitive to the geometry and strength of the intermolecular interaction.
Studies on the benzene-ammonia 1:1 complex have shown a red shift in the S₁ ← S₀ origin, indicating that the intermolecular bond is stronger in the excited S₁ state than in the ground S₀ state. marquette.edu This is consistent with a structure where the ammonia molecule is positioned above the plane of the benzene ring, with its hydrogen atoms pointing towards the π-electron cloud, forming a π-type hydrogen bond. marquette.edu
Table 2: R2PI Spectroscopic Data for Benzene-Ammonia Complexes
| Complex | S₁ ← S₀ Spectral Shift (cm⁻¹) | Inferred Interaction | Reference |
|---|---|---|---|
| C₆H₆-NH₃ | -23 | π-type hydrogen bonding, stronger interaction in the S₁ state. | marquette.edu |
| C₆H₅Cl-NH₃ | - | In-plane σ-type complex formation. | nih.gov |
By using two different lasers for the excitation and ionization steps (two-color R2PI or 2CR2PI), the ionization energy of a specific, size-selected neutral cluster can be precisely measured. ias.ac.in The first laser fixes the excitation to the S₁ origin of the cluster, and the second laser's wavelength is scanned to find the minimum energy required for ionization. This provides a direct measure of the cluster's ionization potential. For the chlorobenzene-ammonia complex, a threshold value of 8.863 ± 0.008 eV was determined for the appearance of protonated aniline (B41778), a key reaction product. nih.gov
Visible and Ultraviolet (VUV) Electronic Spectra
The electronic spectra of azane-benzene-hydrate systems in the visible and vacuum ultraviolet (VUV) regions provide crucial information about their electronic structure and the influence of intermolecular interactions on the electronic states of the constituent molecules. While benzene itself does not absorb in the visible region, its π → π* transitions lie in the ultraviolet. The interaction with ammonia and water can perturb these transitions and, in the case of the cluster cations, can lead to the formation of new chemical species with distinct absorptions.
Upon ionization, benzene-ammonia clusters can undergo intracluster reactions. Spectroscopic studies of the benzene-ammonia radical cations, [C₆H₆(NH₃)ₙ]⁺, have shown that these species no longer possess the characteristic chromophore of the benzene cation. acs.org Instead, a new, broad absorption band appears in the visible region. This is attributed to the formation of a σ-complex, where the ammonia molecule forms a covalent bond with the benzene ring. acs.org This nucleophilic addition reaction fundamentally alters the electronic structure of the aromatic ring.
Theoretical calculations complement these experimental findings. For instance, calculations on the water-ammonia complex show that upon complexation, the electronic transitions originating from NH₃ are blueshifted, while those from H₂O are redshifted. nih.gov Similarly, theoretical studies on benzene interacting with water clusters have shown that the main π → π* transitions are slightly split due to symmetry breaking. researchgate.net Of particular interest is the prediction of new, low-energy transitions where an electron is excited from a benzene π orbital to a virtual orbital that is partially expanded over the water cluster. researchgate.net These charge-transfer-to-solvent states could play a significant role in the photochemistry of aromatic species in aqueous environments.
Table 3: Summary of Electronic Transitions in Azane-Benzene-Hydrate Systems
| System | Spectral Region | Observed/Predicted Transition | Significance | Reference(s) |
|---|---|---|---|---|
| Benzene-Water | UV | π → π* transitions slightly split; new low-energy transitions to orbitals on the water cluster. | Symmetry breaking; potential for new photochemical pathways. researchgate.net | researchgate.net |
| [C₆H₆(NH₃)]⁺ | Visible | Broad absorption | Formation of a σ-complex (covalent bond between NH₃ and the benzene ring). acs.org | acs.org |
| Water-Ammonia | VUV | NH₃ transitions blueshifted, H₂O transitions redshifted. | Mutual perturbation of electronic states upon hydrogen bonding. nih.gov | nih.gov |
Photoelectron spectroscopy of benzene dissolved in liquid ammonia further illuminates the effect of a polar solvent environment on benzene's electronic structure. These experiments measure sizable shifts in the electron binding energies compared to the gas phase, which can be rationalized by the solvent's electronic polarization response. uni-frankfurt.de
Intermolecular Interactions in Azane Benzene Hydrate Systems
π-Hydrogen Bonding: Mechanisms and Characteristics
π-Hydrogen bonds are a class of non-covalent interactions where an acidic proton interacts with the electron-rich π-system of an aromatic ring. In the context of the azane-benzene-hydrate system, the benzene (B151609) molecule serves as the π-electron donor, while azane (B13388619) (ammonia) and hydrate (B1144303) (water) act as proton donors.
Benzene as a Proton Acceptor
The delocalized π-electron cloud above and below the plane of the benzene ring creates a region of negative electrostatic potential, allowing it to function as a proton acceptor in hydrogen bonding. youtube.comstudysmarter.co.uk This interaction is crucial in molecular recognition and the stabilization of various chemical and biological structures. royalsocietypublishing.orgnih.gov The bond energy of such interactions is significant enough to be biologically relevant, typically ranging between 2 and 4 kcal/mol. royalsocietypublishing.org Simple energy calculations indicate a considerable interaction between a hydrogen bond donor, such as an N-H group, and the center of the benzene ring. nih.gov This attraction, which is approximately half as strong as a conventional hydrogen bond, contributes a stabilizing enthalpy of about 3 kcal/mol. nih.gov
Interaction with Hydrate (Water) Molecules
Experimental and theoretical studies have unequivocally demonstrated that water molecules form hydrogen bonds with the π-electron cloud of benzene. nih.govresearchgate.net Spectroscopic analysis of benzene-water clusters shows the water molecule positioned above the benzene plane, with both of its hydrogen atoms pointing towards the π-system. nih.govresearchgate.net This arrangement is a clear indication of hydrogen bond formation. nih.gov Ab initio calculations predict a binding energy of approximately 1.78 kcal/mol for this interaction. nih.govresearchgate.net While π-hydrogen bonds between liquid water and benzene are weaker and more flexible than the hydrogen bonds found in bulk water, they are a prominent structural motif. purdue.eduarxiv.org The interaction is characterized by the hydroxyl (O-H) bond of water aligning perpendicular to the aromatic plane, with the hydrogen atom at a distance of about 2.30 Å from the ring's center. nih.gov
Interaction with Azane (Ammonia) Molecules
Similar to water, azane (ammonia) also engages in π-hydrogen bonding with benzene. arxiv.org Spectroscopic measurements of benzene-ammonia complexes confirm that the ammonia (B1221849) molecule is situated above the benzene ring, acting as a proton donor to the π-face. acs.org The interaction energy for the benzene-ammonia complex has been calculated to be -2.22 kcal/mol, which is weaker than the interaction between benzene and water (-3.17 kcal/mol). acs.org In the gas phase, high-resolution spectra of benzene-ammonia dimers indicate a bond energy of 2.4 kcal/mol, with the nitrogen atom positioned 3.6 Å from the plane of the ring. royalsocietypublishing.org This interaction allows the ammonia molecule to rotate freely about its threefold symmetry axis. purdue.edu
Table 1: Comparative Interaction Energies in π-Hydrogen Bonding
| Interacting Pair | Interaction Energy (kcal/mol) |
|---|---|
| Benzene - Water | -3.17 acs.org |
| Benzene - Ammonia | -2.22 acs.org |
| Benzene - Methane (B114726) | -1.45 acs.org |
This table is interactive. Click on the headers to sort the data.
Anticooperativity Effects in π-Hydrogen Bonding
Recent studies using ab initio path integral molecular dynamics have identified an anticooperativity effect in the π-hydrogen bonding between water and benzene. arxiv.org This means that the formation of a π-hydrogen bond on one side of the benzene ring can weaken the potential for a similar interaction on the opposite face. Interestingly, this anticooperative effect was not observed in the interaction between ammonia and benzene. arxiv.org The interplay of noncovalent interactions can also lead to synergistic effects, where the presence of one type of bond enhances another, though in the case of water and benzene, the effect is anticooperative across the ring. researchgate.net
Lifetimes of π-Hydrogen Bonds in Solvents
The dynamic nature of these interactions is reflected in the lifetimes of the π-hydrogen bonds. In liquid ammonia, the lifetime of a hydrogen bond is approximately 0.1 picoseconds. nih.gov For comparison, the lifetime of hydrogen bonds in liquid water is on the order of 1 picosecond. researchgate.net Ab initio molecular dynamics studies provide a means to estimate these lifetimes, revealing that the specific environment and interacting molecules significantly influence the duration of these non-covalent bonds. arxiv.orgnih.gov The breaking and reforming of these bonds are often associated with translational and librational motions of the molecules on a sub-picosecond timescale. nih.gov
Hydrogen Bonding in Azane-Hydrate and Related Multicomponent Systems
Hydrogen bonding is a critical intermolecular force in azane-hydrate systems. An ammonia (azane) molecule can act as both a hydrogen bond donor, through its hydrogen atoms, and a hydrogen bond acceptor, via the lone pair of electrons on the nitrogen atom. nih.govquora.com Similarly, a water molecule can form up to four hydrogen bonds, acting as a donor with its two hydrogen atoms and an acceptor with its two lone pairs. libretexts.org
In ammonia-water mixtures, intermolecular hydrogen bonds can form between ammonia molecules, between water molecules, and between ammonia and water molecules. libretexts.org The O–H···N hydrogen bond between water and ammonia is particularly significant. nih.gov Ab initio molecular dynamics simulations have shown that ammonia molecules are more prone to accept protons than water molecules. nih.gov The reactivity and properties of these mixtures are governed by the microscopic patterns of hydrogen bonding. nih.gov The hydrogen bond network in ammonia clusters is weaker than that in water clusters. nih.gov This is partly because each nitrogen atom in ammonia has only one lone pair, which limits the number of hydrogen bonds that can be formed compared to water, where there is a balance between hydrogen bond donors and acceptors. quora.comlibretexts.org
Van der Waals Interactions in Clusters
Supersonic molecular jet spectroscopy has been used to study van der Waals clusters of benzene with ammonia. colostate.edu These studies help in understanding the geometries and binding energies of such clusters. The inclusion of van der Waals forces in theoretical calculations is essential for accurately predicting the structural parameters of molecular crystals and clusters. researchgate.net For instance, in water, van der Waals forces are considered essential for explaining some of its unique properties, working in concert with the stronger hydrogen bonds. nih.gov Similarly, in an azane-benzene-hydrate cluster, the dispersion component of the van der Waals forces will play a role in the attraction between all constituent molecules.
Influence of Substituents on Aromatic Ring π-Interactions
The strength of the cation-π interaction is highly sensitive to the electronic properties of the aromatic ring, which can be modulated by attaching different substituent groups to the benzene ring. nih.gov Electron-donating groups increase the electron density of the π-system, thereby strengthening the electrostatic attraction with a cation. Conversely, electron-withdrawing groups decrease the π-electron density, weakening the interaction and can even lead to repulsion. nih.gov
The effect of substituents can be quantified and correlated with parameters like the Hammett substituent constant. nih.govresearchgate.net Studies have shown a much steeper correlation for cation-π interactions compared to edge-to-face aromatic interactions, indicating a greater sensitivity to substituent effects. nih.gov This is attributed to the stronger electrostatic nature of the cation-π interaction. nih.gov The influence of substituents is not limited to electrostatic effects; they can also influence the geometry and steric hindrance of the interaction.
| Substituent Type | Effect on π-Electron Density | Effect on Cation-π Interaction Strength | Example Groups | Source |
|---|---|---|---|---|
| Electron-Donating | Increases | Strengthens (more attractive) | -OH, -NH2, -OR | nih.govlumenlearning.com |
| Electron-Withdrawing | Decreases | Weakens (less attractive or repulsive) | -NO2, -C=O | nih.govlumenlearning.com |
Reactivity and Reaction Mechanisms Involving Azane, Benzene, and Hydrate
Photocatalytic Amination of Benzene (B151609)
The direct amination of benzene using aqueous ammonia (B1221849) (a solution of azane (B13388619) and hydrate) represents a significant advancement in chemical synthesis, offering a more environmentally benign alternative to traditional multi-step methods. This process can be achieved under mild conditions through photocatalysis, where light energy is used to drive the chemical reaction.
The photocatalytic amination of benzene with aqueous ammonia is effectively carried out using semiconductor photocatalysts, such as titanium dioxide (TiO₂) often loaded with a platinum co-catalyst. nih.gov The reaction mechanism is initiated by the absorption of photons by the photocatalyst, leading to the generation of electron-hole pairs (e⁻/h⁺). nih.gov
The key steps in the mechanism are as follows:
Photoexcitation: The semiconductor catalyst (e.g., TiO₂) absorbs ultraviolet light, exciting an electron from the valence band to the conduction band, creating a positively charged "hole" in the valence band.
Oxidation of Ammonia: The photogenerated hole is a powerful oxidizing agent. It oxidizes an ammonia molecule adsorbed on the catalyst surface, resulting in the formation of an amide radical (•NH₂) and a proton (H⁺). nih.gov
Radical Attack: The highly reactive amide radical attacks the electron-rich benzene ring to form a radical intermediate.
Hydrogen Abstraction and Product Formation: The hydrogen atom from the intermediate is then abstracted at the platinum sites on the catalyst. This step leads to the formation of the final product, aniline (B41778), and restores the aromaticity of the ring.
Hydrogen Evolution: Concurrently, the electron in the conduction band reduces a proton on the platinum sites to form a hydrogen radical. Two hydrogen radicals then combine to produce molecular hydrogen (H₂).
This process allows for the direct synthesis of aniline from benzene and ammonia under mild temperature and pressure conditions. nih.gov The efficiency of the reaction can be optimized by adjusting parameters such as catalyst composition, reaction temperature, and UV light intensity. nih.gov For instance, using a Ti–V-MCM-41 catalyst, an aniline yield of 6.11% with 90.7% selectivity was achieved under optimized conditions. nih.gov
Table 1: Steps in the Photocatalytic Amination of Benzene
| Step | Description | Key Species Involved |
|---|---|---|
| 1. Photoexcitation | Absorption of UV light by the TiO₂ catalyst creates an electron-hole pair (e⁻/h⁺). | TiO₂, Photon (hν) |
| 2. Amide Radical Formation | The positive hole (h⁺) oxidizes an ammonia molecule. | NH₃, h⁺ → •NH₂, H⁺ |
| 3. Attack on Benzene Ring | The electrophilic amide radical attacks the benzene ring. | C₆H₆, •NH₂ → [C₆H₆NH₂]• |
| 4. Product Formation | The intermediate loses a hydrogen atom to form aniline, restoring aromaticity. | [C₆H₆NH₂]• → C₆H₅NH₂ + H• |
| 5. Hydrogen Gas Evolution | Electrons (e⁻) reduce protons to form hydrogen gas on the platinum co-catalyst. | 2H⁺ + 2e⁻ → H₂ |
The central species in the photocatalytic amination of benzene is the amide radical (•NH₂). beilstein-journals.org Its generation is a critical step that dictates the reaction's progress. The formation of the amide radical from an ammonia molecule occurs through a proton-coupled electron transfer (PCET) process. nih.gov In this process, the single-electron oxidation of the ammonia molecule is coupled with the transfer of a proton. beilstein-journals.orgnih.gov
Visible-light photoredox catalysis has emerged as a mild and efficient platform for generating such radicals. nih.gov The amide radical is an electrophilic species that readily adds to the nucleophilic benzene ring. nih.gov Once formed, the radical efficiently abstracts a hydrogen atom from a target C-H bond, in this case, the intermediate formed after its initial attack on benzene. beilstein-journals.orgnih.gov This hydrogen atom transfer (HAT) step is crucial for the formation of the final aniline product and the continuation of the catalytic cycle. beilstein-journals.org
Nucleophilic Reactions with Benzene Derivatives
Benzene's delocalized π-electron system makes it a region of high electron density, which typically repels electron-rich nucleophiles like ammonia or hydroxide (B78521) ions. mytutor.co.uk Consequently, benzene itself is highly resistant to nucleophilic substitution reactions. mytutor.co.uk Such reactions generally require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., a nitro group), which reduce the electron density of the ring and make it more susceptible to nucleophilic attack. youtube.com
The direct and permanent nucleophilic addition of azane (ammonia) or hydrate (B1144303) (water) to an unactivated benzene ring is not a feasible reaction under normal conditions. mytutor.co.uk The stability of the aromatic system provides a significant thermodynamic barrier to an addition reaction that would disrupt the aromaticity.
When a nucleophile attacks an electron-deficient aromatic ring, it forms a resonance-stabilized carbanion intermediate known as a σ-complex, or Meisenheimer complex. youtube.comyoutube.com This intermediate is a key feature of the SₙAr mechanism. youtube.com
The formation of the σ-complex involves the nucleophile adding to the ring and forming a new sigma (σ) bond with a carbon atom, which temporarily becomes sp³-hybridized. youtube.com The negative charge from the addition is delocalized around the aromatic ring, particularly onto the ortho and para positions relative to the site of attack. The stability of this σ-complex is crucial for the reaction to proceed. Strong electron-withdrawing groups, especially those at the ortho and para positions, are essential as they help to stabilize the negative charge of the intermediate through resonance. youtube.comyoutube.com The reaction is completed when a leaving group (such as a halide) is expelled in a second, typically faster, step, which restores the aromaticity of the ring. youtube.com
Reduction Reactions in Azane-Containing Media
Aromatic rings can be effectively reduced in azane-containing media through a process known as the Birch reduction. wikipedia.orgmasterorganicchemistry.com This reaction provides a method for the partial reduction of benzene to 1,4-cyclohexadiene (B1204751), a non-conjugated diene, which is a synthetically useful product that cannot be easily obtained by other reduction methods like catalytic hydrogenation. wikipedia.orgstudy.com
The Birch reduction involves dissolving an alkali metal, such as sodium, lithium, or potassium, in liquid ammonia (azane) in the presence of an alcohol which acts as a proton source. wikipedia.orgvedantu.com The dissolution of the alkali metal in liquid ammonia produces a characteristic deep blue solution containing solvated electrons, which are powerful reducing agents. masterorganicchemistry.com
The mechanism proceeds through the following steps:
First Electron Transfer: A solvated electron adds to the benzene ring, forming a resonance-stabilized radical anion. vedantu.combyjus.com
First Protonation: The radical anion is a strong base and abstracts a proton from the alcohol molecule present in the reaction mixture. This forms a cyclohexadienyl radical. wikipedia.orgbyjus.com
Second Electron Transfer: A second solvated electron is transferred to the cyclohexadienyl radical, forming a cyclohexadienyl anion. vedantu.com
Second Protonation: This anion is also a strong base and rapidly abstracts a second proton from an alcohol molecule to yield the final 1,4-cyclohexadiene product. vedantu.combyjus.com
The reaction specifically forms the 1,4-diene because the protonation of the intermediate cyclohexadienyl carbanion occurs at its central carbon, leading to the most stable, non-conjugated product. byjus.com
Table 2: Key Stages of the Birch Reduction of Benzene
| Stage | Process | Intermediate Species | Reagents |
|---|---|---|---|
| 1 | Single electron transfer to benzene ring | Radical anion | Solvated electron (from Na in NH₃) |
| 2 | Protonation of radical anion | Cyclohexadienyl radical | Alcohol (e.g., Ethanol) |
| 3 | Second single electron transfer | Cyclohexadienyl anion | Solvated electron |
| 4 | Second protonation of anion | 1,4-Cyclohexadiene (Product) | Alcohol |
Ion Fragmentation and Cluster Chemistry in Solvated Systems
Proton Transfer in Benzyl (B1604629) Alcohol-Hydrate and Azane Clusters
The study of benzyl alcohol clustered with hydrate (water) and azane (ammonia) molecules provides insights into the fundamental processes of ion fragmentation and proton transfer in solvated systems. dtic.milcolostate.edu Upon ionization, these clusters undergo various fragmentation pathways, the nature of which is dependent on the solvent and the size of the cluster. colostate.eduaip.org Three primary types of cluster ion fragmentation have been identified: simple dissociation, acid-base chemistry (proton transfer), and radical chemistry. aip.org
In benzyl alcohol-azane clusters, a notable observation is the occurrence of proton transfer from the benzyl alcohol cation to the azane molecules. dtic.mil This acid-base reaction becomes a more significant fragmentation pathway as the number of azane molecules in the cluster increases. colostate.eduaip.org For instance, with benzyl alcohol+(NH3)1, only radical chemistry and dissociation are observed. However, for larger clusters like benzyl alcohol+(NH3)4, the acid-base reaction becomes a major fragmentation route. colostate.eduaip.org This indicates that a sufficient number of solvent molecules are required to stabilize the resulting protonated azane cluster.
Conversely, in benzyl alcohol-hydrate clusters, acid-base chemistry (proton transfer from the benzyl alcohol cation to the water molecules) is not observed, regardless of the cluster size. colostate.eduaip.org Instead, for benzyl alcohol(H2O)n, with n=1, no radical chemistry is seen, and only a weak α-hydrogen transfer is observed for n=2. aip.org The dominant fragmentation pathway for the hydrate clusters is the dissociation of water molecules. colostate.eduaip.org
The differing reactivity between the azane and hydrate clusters highlights the role of the solvent in mediating proton transfer and other fragmentation processes. The higher proton affinity of ammonia compared to water likely facilitates the observed proton transfer in the benzyl alcohol-azane system.
Table 2: Fragmentation Pathways in Benzyl Alcohol-Solvent Clusters
| Cluster System | Dissociation | Acid-Base Chemistry (Proton Transfer) | Radical Chemistry |
|---|---|---|---|
| Benzyl alcohol+(NH3)1 | Observed | Not a major pathway | Observed |
| Benzyl alcohol+(NH3)n>1 | Observed | Becomes a major pathway with increasing n (e.g., n=4) | Observed |
| Benzyl alcohol+(H2O)1 | Observed | Not observed | Not observed |
Supramolecular Assemblies and Clathrate Hydrates
Azane (B13388619) and Hydrate (B1144303) in Clathrate Hydrate Formation
Clathrate hydrates are crystalline, ice-like structures in which guest molecules are trapped within cages formed by hydrogen-bonded water molecules. aip.org The inclusion of azane (ammonia) into these structures introduces unique properties and behaviors due to its ability to form hydrogen bonds with the water lattice.
Contrary to the traditional view that polar, water-miscible molecules like ammonia (B1221849) act as clathrate hydrate inhibitors, research has demonstrated that ammonia can form clathrate hydrates and synergistically participate in their formation, especially in the presence of other guest molecules like methane (B114726). nih.govpnas.orgpnas.org This inhibition effect is not due to the inherent instability of the ammonia clathrate hydrate phase itself, but rather the stabilizing effect ammonia has on the aqueous phase from which the clathrate forms. nih.govpnas.org
Direct synthesis from solution and vapor deposition experiments have shown that ammonia's presence is critical for forming a clathrate in temperature regions where methane alone does not form one. nih.govpnas.org The resulting mixed ammonia-methane clathrate hydrate exhibits significantly greater stability (up to 180 K) compared to a pure ammonia hydrate (stable up to 150 K). nih.govpnas.org This synergistic effect is also observed with tetrahydrofuran (B95107) (THF), a common clathrate promoter. nih.govpnas.orgnih.gov The formation of binary structure II THF + ammonia clathrate hydrates has been characterized through X-ray diffraction, molecular dynamics simulations, and Raman spectroscopy. nih.govnih.gov
Ammonia's catalytic effect is attributed to its ability to rapidly penetrate the water network, creating defects that facilitate the sub-second formation of clathrate hydrates. aip.orgresearchgate.netaip.org This catalytic action allows for clathrate formation at remarkably lower pressures and with greater speed than conventional methods. aip.org
Table 1: Stability of Ammonia-Containing Clathrate Hydrates
| Clathrate Hydrate Composition | Maximum Stability Temperature |
|---|---|
| Pure NH₃ Clathrate | 150 K |
The incorporation of azane into clathrate hydrates is not limited to its classical role as a guest molecule encapsulated within a water cage. Studies have identified the presence of "non-classical" ammonia content within the hydrate structure. aip.org Spectroscopic analysis of binary clathrate hydrates of ammonia with tetrahydrofuran (THF) and other ethers has revealed three distinct types of ammonia presence:
Classical small-cage NH₃: Ammonia as a typical guest molecule within the small cages of the clathrate structure. aip.org
Non-classical small-cage NH₃: A different form of ammonia within the small cages, suggesting a distinct interaction with the host lattice. aip.org
NH₃ within the hydrate network: Ammonia molecules that become part of the water framework itself. aip.org
The insertion of ammonia can cause significant disturbances in the hydrate network, as the guest NH₃ molecules can form hydrogen bonds with the host water molecules. acs.org This can lead to the displacement of a water molecule from its normal position in the lattice, distorting the surrounding cages. nih.govpnas.org This interaction is a key aspect of the non-classical behavior of ammonia in these structures. It has been suggested that ammonia molecules can displace water molecules and become incorporated into the clathrate lattice. nih.gov
The ternary system of water, azane (ammonia), and tetrahydrofuran (THF) exhibits complex phase behavior at low temperatures. acs.orgacs.org The presence of ammonia significantly influences the stability and dissociation of THF clathrate hydrates. usra.eduresearchgate.net
Studies using differential scanning calorimetry and Raman spectroscopy have been instrumental in developing phase diagrams for the H₂O-NH₃-THF system. acs.orgresearchgate.net These investigations have revealed that ammonia promotes the partial dissociation of THF clathrates at temperatures much lower than their normal melting point. acs.orgacs.org For instance, THF clathrates begin to show evidence of dissociation at approximately 203.6 K in the presence of ammonia, a temperature interpreted as a eutectic point. researchgate.netresearchgate.net
The phase behavior is largely governed by liquid immiscibility. acs.org At ammonia concentrations of 15 wt% or greater, H₂O-NH₃-THF solutions can separate into two liquid phases: one rich in THF and the other rich in H₂O and NH₃. acs.org This phase separation leads to the formation of multiple solid phases in thermodynamic equilibrium, including:
Expected THF-clathrates usra.edu
Ammonia hydrates usra.edu
A novel THF-NH₃-rich phase usra.eduacs.org
Potentially mixed THF-NH₃ clathrates acs.orgacs.org
The partial dissociation of THF clathrates in the presence of ammonia is an incongruent melting process, with the amount of dissociation increasing with temperature up to the point of total melting. researchgate.net
Table 2: Key Phase Transitions in the H₂O-NH₃-THF System
| Phenomenon | Temperature | Ammonia Concentration |
|---|---|---|
| Eutectic Temperature of THF Clathrate | ~203.6 K | Varies |
| Onset of THF Clathrate Dissociation | ~203 K | Varies |
The wetting properties of clathrate hydrate surfaces are crucial for understanding their behavior in various environments. While clathrate hydrates are generally considered hydrophilic, their interaction with different liquids and dissolved ions can be complex. bohrium.com Molecular dynamics simulations have been employed to investigate the wetting of brine droplets on methane-ethane hydrate surfaces. nih.gov
These studies have revealed synergistic effects between the presence of polycyclic aromatic hydrocarbons (PAHs) and ion-specific effects from dissolved salts such as KCl, NaCl, and CaCl₂. nih.gov The interactions between PAHs and the various interfaces (oil/brine and oil/hydrate) lead to alterations in wettability. nih.govacs.org A phenomenological correlation has been identified between the wetting properties and a combination of the binding free-energy difference and entropy changes upon oil solvation for PAHs at these interfaces. nih.govacs.org This indicates that both the nature of the dissolved ions and the presence of other organic molecules can significantly influence how aqueous solutions interact with clathrate hydrate surfaces.
While direct experimental data on the wetting properties of azane-benzene-hydrate systems is limited, these findings on ion-specific effects provide a framework for understanding how the presence of ionic species derived from ammonia (ammonium ions) could influence the wettability of clathrate hydrates. The inclusion of ammonium (B1175870) ions into the clathrate hydrate structure has been considered, which could affect the concentration of ions in the surrounding solution and thus the interfacial properties. atlas.jpatlas.jpatlas.jp
Role of Azane-Benzene-Hydrate Interactions in Supramolecular Materials
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. nih.gov Hydrogen bonding is a primary directional force in the self-assembly of these materials. harvard.eduresearchgate.net
The self-assembly of molecules into well-defined, ordered structures is a fundamental principle in the creation of supramolecular materials. nih.gov Hydrogen bonding plays a pivotal role in directing this assembly process. rsc.org
In the context of benzene-containing molecules, benzene-1,3,5-tricarboxamides (BTAs) are a well-studied class of compounds that form supramolecular polymers through a threefold helical arrangement of intermolecular hydrogen bonds. researchgate.net These BTA-based systems can self-assemble into one-dimensional fibers in various media, including water. nih.gov The stability of these assemblies is highly dependent on the interplay between hydrogen bonding and hydrophobic interactions. nih.gov
While the direct role of azane in azane-benzene-hydrate colloidal self-assembly is a specific area of interest, the principles derived from BTA systems are highly relevant. The amide groups in BTAs provide the hydrogen bond donor (N-H) and acceptor (C=O) sites that drive the assembly. Similarly, azane (NH₃) is a potent hydrogen bond donor and acceptor, and water (hydrate) is the archetypal hydrogen-bonding solvent.
The interaction between the π-system of the benzene (B151609) ring and the hydrogen atoms of water and azane can also contribute to the stability of self-assembled structures. The bulky nature of benzene rings can, however, sometimes hinder the formation of directional hydrogen bonds. acs.org The strength of the hydrogen bonds, such as that between a sulfonyl group (S=O) and an amide donor (N-H), is a critical parameter in the self-assembly of polymers, with strengths in the range of 6.2 kcal/mol. acs.org It is the precise geometry and cooperative nature of these multiple hydrogen bonds that lead to the formation of stable, extended supramolecular structures.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Azane |
| Benzene |
| Hydrate (Water) |
| Methane |
| Tetrahydrofuran |
| Ethane |
| Carbon Dioxide |
| Ammonium |
| Potassium Chloride |
| Sodium Chloride |
| Calcium Chloride |
Stabilization of Supramolecular Frameworks
The formation and stability of supramolecular frameworks, particularly clathrate hydrates involving azane and benzene, are governed by a complex interplay of non-covalent interactions. These frameworks, composed of hydrogen-bonded water molecules forming cages, can encapsulate guest molecules like azane and benzene, leading to stabilized structures. The primary forces contributing to this stabilization include hydrogen bonding and van der Waals interactions, specifically the NH–π interaction between azane and benzene.
Research into the benzene-ammonia complex has identified a π-type hydrogen bond as the stabilizing force, where an N-H bond from the ammonia molecule points towards the electron-rich π-system of the benzene ring. researchgate.net This interaction is a key factor in how these two molecules associate within a larger supramolecular assembly. The dissociation energy of the gas-phase benzene-ammonia complex has been determined to be 1.84 ± 0.12 kcal mol⁻¹, a value that underscores the significance of the NH–π interaction in the structural modeling of such systems. researchgate.net
In the context of clathrate hydrates, azane has been shown to not only be a guest molecule but also a catalyst in their formation. aip.org It can accelerate the crystallization of these ice-like structures, allowing them to form under less extreme pressure and temperature conditions. aip.org The presence of azane can induce defects in the water network, which increases molecular mobility and facilitates the rapid formation of the clathrate cages. aip.org
The stability of azane within different types of water cages has been investigated through ab initio calculations. These studies suggest that azane molecules are preferentially stabilized in the 5¹²6² cages of structure I (sI) hydrates. iphy.ac.cn Within these cages, azane can form multiple hydrogen bonds with the surrounding water molecules. For instance, in a hexakaidecahedral cage, three hydrogen bonds with lengths of 1.61 Å, 2.05 Å, and 2.32 Å have been calculated. iphy.ac.cn The ammonia molecule can act as both a hydrogen bond donor (H₂N-H···OH₂) and, more frequently, as a hydrogen bond acceptor (H₃N···H-OH). nih.gov
The incorporation of both azane and a hydrophobic guest like benzene into a clathrate hydrate structure would rely on the synergistic effect of these interactions. The hydrogen bonding between water and azane stabilizes the cage structure, while the NH–π interaction would dictate the orientation and association of benzene with the encapsulated azane. While azane itself can be a guest, it can also facilitate the inclusion of other molecules. nih.govnih.gov The resulting supramolecular framework is a delicate balance of host-guest and guest-guest interactions, leading to a stabilized ternary system of azane, benzene, and water.
Table 1: Interaction and Stabilization Data for Azane and Benzene in Supramolecular Systems
| Interacting Molecules | Type of Interaction | Dissociation Energy (D₀) / Binding Energy | Key Findings | Reference |
|---|---|---|---|---|
| Benzene-Ammonia | NH–π Hydrogen Bond | 1.84 ± 0.12 kcal mol⁻¹ | Ammonia is located above the benzene ring with one N-H bond pointing towards the π-system. | researchgate.net |
| Ammonia-Water (5¹²6² cage) | Hydrogen Bonding | Higher binding energy than in 5¹²6⁴ cages | sI type ammonia hydrates are more stable than sII type. | iphy.ac.cn |
| Ammonia-Water (Hexakaidecahedral cage) | Hydrogen Bonding | - | Three hydrogen bonds with lengths 1.61 Å, 2.05 Å, and 2.32 Å are formed. | iphy.ac.cn |
Advanced Applications and Broader Implications
Environmental and Astrochemical Significance of Azane-Benzene-Hydrate Interactions
In the cold and vast expanse of space, the interplay between simple molecules like ammonia (B1221849), water, and aromatic compounds such as benzene (B151609) can dictate the formation and evolution of icy celestial bodies.
Clathrate hydrates are ice-like crystalline structures where guest molecules are trapped within a cage of water molecules. These structures are believed to be significant components of icy moons and comets. Ammonia has been identified as a potent inhibitor of clathrate hydrate (B1144303) formation and a key factor in their dissociation. researchgate.net Its presence can significantly lower the stability point of these hydrates. researchgate.net For instance, studies on tetrahydrofuran (B95107) (THF) clathrates, used as an analogue for methane (B114726) clathrates found in celestial bodies, have shown that ammonia lowers their dissociation point in a manner comparable to how it affects the melting of water ice. researchgate.net This inhibitory effect is crucial in understanding the outgassing of methane from the interior of moons like Titan, where the dissociation of methane clathrates could be a primary source for replenishing the atmospheric methane. researchgate.net
The interaction between ammonia and water is a key factor in this process. Ammonia readily dissolves in water and acts as an antifreeze, allowing water to remain liquid at much lower temperatures. nasa.gov This property disrupts the formation of the stable water cages necessary for clathrate structures. While direct studies on the azane-benzene-hydrate system in this context are limited, the fundamental principles of ammonia's interaction with water-ice structures provide a strong basis for its role as a clathrate destabilizer.
The presence of ammonia in the plumes erupting from Saturn's moon Enceladus is considered strong evidence for the existence of a subsurface liquid water ocean. nasa.govnih.govleidenuniv.nl The detection of ammonia, along with other organic compounds, suggests a chemically rich environment beneath the icy shell. nih.govleidenuniv.nl Given that temperatures near the fractures from which these jets emanate are measured to be in excess of 180 K, the presence of ammonia acting as an antifreeze is a compelling argument for a liquid water interior. nasa.govnih.gov
On Titan, Saturn's largest moon, ammonia is thought to play a critical role in the moon's geology and atmospheric processes. researchgate.net The dissociation of clathrates, potentially influenced by the presence of ammonia, is a leading hypothesis for the replenishment of methane in Titan's atmosphere, which is otherwise depleted by photochemical reactions. researchgate.net The interaction between ammonia, water ice, and organic molecules like benzene within Titan's crust and potential subsurface ocean is therefore of great interest to planetary scientists.
Ammonia's Role in Celestial Bodies
| Celestial Body | Observed/Hypothesized Role of Ammonia | Significance |
|---|---|---|
| Enceladus | Detected in plumes; acts as an antifreeze. nasa.govnih.govleidenuniv.nl | Strong evidence for a subsurface liquid water ocean. nasa.govnih.govleidenuniv.nl |
| Titan | Inhibits clathrate formation; potential role in methane outgassing. researchgate.net | Could explain the replenishment of atmospheric methane. researchgate.net |
The surfaces and atmospheres of icy celestial bodies are constantly bombarded by solar ultraviolet (UV) radiation and cosmic rays, driving a rich and complex photochemistry. Laboratory experiments simulating these conditions have shown that the irradiation of ices containing ammonia, water, and aromatic hydrocarbons like benzene can lead to the formation of a variety of new molecules.
UV irradiation of mixed molecular ices containing benzene and ammonia has been shown to produce heterocyclic molecules, where a carbon atom in the benzene ring is replaced by a nitrogen atom, forming compounds like pyridine. usra.eduresearchgate.net This demonstrates a pathway for the formation of more complex organic molecules from simpler precursors in astrophysical environments.
Furthermore, the photolysis of benzene on ice surfaces has been observed under environmentally relevant conditions, suggesting that direct photolysis could be a significant removal pathway for organic pollutants in snow-covered regions on Earth and, by extension, a process occurring on icy bodies in space. nih.gov Studies on the photolysis of solid ammonia and ammonia-water mixtures have shown that the presence of water can stabilize ammonia against photodecomposition. nih.gov This suggests that in ammonia-rich aqueous environments, such as those hypothesized for the interiors of some icy moons, ammonia may be more resilient to radiation than in its pure solid form. The interplay of these photochemical processes within an azane-benzene-hydrate matrix is likely to be complex, with the potential for a wide range of reaction products contributing to the chemical diversity of these extraterrestrial environments.
Biological Relevance of Azane-Benzene-Hydrate Interactions
The fundamental interactions between amino groups (as in azane), aromatic rings (like benzene), and water are cornerstones of protein structure and function. These non-covalent forces are critical for the proper folding of proteins and their interactions with other molecules.
In the architecture of proteins, the side chains of amino acids engage in a variety of non-covalent interactions that stabilize the folded three-dimensional structure. nih.govwikipedia.orgnih.gov One such significant interaction is the amino-aromatic interaction, which occurs between the amino groups of residues like lysine (B10760008), arginine, asparagine, and glutamine, and the aromatic side chains of phenylalanine, tyrosine, and tryptophan. nih.govrutgers.edu
Geometric analysis of high-resolution protein crystal structures reveals that positively charged or delta-positive amino groups are preferentially located within 6 Å of the centroids of aromatic rings. nih.govrutgers.edu This proximity allows for a favorable van der Waals contact with the delta-negative π-electrons of the aromatic ring, an interaction that is electrostatic in origin. nih.govrutgers.edu
Molecular dynamics simulations of ammonium (B1175870) (a protonated form of azane) and benzene in an aqueous solution have shown that a stable cation-π interaction exists even in a hydrated environment. nih.gov The binding free energy for this interaction has been calculated to be approximately -5.75 kcal/mol at an optimal distance of about 3.25 Å. nih.gov This stability in water underscores the importance of such interactions on the surfaces of proteins and nucleic acids. nih.gov
Key Features of Amino-Aromatic Interactions in Proteins
| Interacting Groups | Nature of Interaction | Typical Distance | Significance |
|---|---|---|---|
| Amino groups (Lys, Arg, Asn, Gln) and Aromatic rings (Phe, Tyr, Trp) nih.govrutgers.edu | Electrostatic (cation-π) and van der Waals. nih.govrutgers.edu | Within 6 Å of the ring centroid. nih.govrutgers.edu | Stabilization of protein folded structure. nih.govwikipedia.orgnih.gov |
| Ammonium and Benzene (in aqueous solution) nih.gov | Cation-π interaction. nih.gov | Optimal distance of ~3.25 Å. nih.gov | Model for interactions on biological surfaces. nih.gov |
Water is not a passive solvent in biological systems; it actively participates in structuring and mediating molecular interactions. britannica.com The hydration of biological interfaces, such as the surface of a protein, is crucial for its stability and function. britannica.com Water molecules form a hydration shell around proteins, and their arrangement can significantly influence biomolecular structure and function.
An important type of interaction that occurs at these hydrated interfaces is the π-hydrogen bond. This is a form of hydrogen bond where a π-electron system, such as the aromatic ring of benzene, acts as the hydrogen bond acceptor. arxiv.org Both water and ammonia can form π-hydrogen bonds with aromatic compounds. arxiv.org
Cation-π Interactions in Biological Systems
Cation-π interactions are potent, noncovalent forces that are increasingly recognized as critical contributors to molecular structure and biological recognition. pnas.org This interaction occurs between a positively charged ion (cation) and the electron-rich face of a π system, such as an aromatic ring. proteopedia.org In biological contexts, these interactions are fundamental to protein stability, molecular recognition, and enzymatic catalysis. pnas.orgproteopedia.org The primary participants in biological cation-π interactions are the cationic side chains of amino acids Lysine (Lys) and Arginine (Arg), and the aromatic side chains of Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). pnas.orgovid.com
The strength of a cation-π interaction can be comparable to or even greater than that of salt bridges and hydrogen bonds in aqueous environments. pnas.orgnih.gov This is because, unlike a salt bridge which involves high desolvation penalties for both charged species, the cation-π interaction primarily requires desolvation of the cation. nih.govwikipedia.org The interaction is predominantly electrostatic, arising from the attraction between the cation and the negative electrostatic potential on the face of the aromatic ring, which is generated by the quadrupole moment of the π electrons. ovid.comwikipedia.orgacs.org
Studies have shown that these interactions are common in proteins, with an energetically significant cation-π interaction found for every 77 residues on average. pnas.org Tryptophan is the most likely aromatic residue to be involved, with approximately 26% of all tryptophan residues in known protein structures participating in a cation-π bond. pnas.org Arginine is more likely than lysine to be in a cation-π interaction. pnas.orgproteopedia.org
A quintessential example of the cation-π interaction's role is in the nervous system, specifically at the nicotinic acetylcholine (B1216132) receptor (nAChR). wikipedia.org This receptor binds its ligand, acetylcholine, a molecule with a positively charged quaternary ammonium group, through a cation-π interaction with a key tryptophan residue in its binding site. ovid.comwikipedia.org This interaction is crucial for the receptor's function and plays a key role in nicotine (B1678760) addiction, as nicotine activates the same receptor through a similar strong cation-π bond. wikipedia.org
Key Amino Acids in Biological Cation-π Interactions
The following table details the amino acid residues that are the primary contributors to cation-π interactions within proteins.
| Role | Amino Acid | Abbreviation | Side Chain Structure | Notes |
| Cation | Lysine | Lys / K | -(CH₂)₄-NH₃⁺ | Possesses a primary ammonium group that is protonated at physiological pH. |
| Cation | Arginine | Arg / R | -(CH₂)₃-NH-C(NH₂)₂⁺ | Features a guanidinium (B1211019) group that is positively charged and can interact in multiple geometries. pnas.org |
| π System | Phenylalanine | Phe / F | -CH₂-C₆H₅ | Provides a simple benzene ring for interaction. |
| π System | Tyrosine | Tyr / Y | -CH₂-C₆H₄OH | The hydroxyl group can modulate the electronic properties of the aromatic ring. |
| π System | Tryptophan | Trp / W | -CH₂-C₉H₇N | Its indole (B1671886) ring is a particularly electron-rich and effective π system for binding cations. pnas.orgnih.gov |
Research Findings on Interaction Strength
The binding energy of cation-π interactions is significant and has been quantified through both theoretical calculations and experimental studies in the gas phase and aqueous solutions. acs.orgnih.gov These energies are influenced by the specific cation and aromatic system involved, as well as the surrounding environment. wikipedia.orgresearchgate.net
In the gas phase, where solvent effects are absent, the interaction energies are notably high. For instance, the binding of a potassium ion (K⁺) to benzene has a binding energy of approximately 19 kcal/mol. nih.gov Computational studies provide further insight into the intrinsic strength of these bonds between biologically relevant pairs. While these gas-phase values are higher than what is observed in aqueous solution, they establish the fundamental strength of the interaction. nih.govnih.gov In water, the interaction is weaker but remains more resilient to the polar environment than a salt bridge. nih.gov It is estimated that a cation-π interaction can be 2.5 to 10 times stronger than a comparable salt bridge in water. nih.gov
The following table summarizes representative calculated gas-phase interaction energies, illustrating the relative strengths between different biological cation-π pairs.
| Cation Source (Model) | π-System Source (Model) | Gas Phase Interaction Energy (kcal/mol) |
| Lysine (NH₄⁺) | Benzene | -19.3 |
| Arginine (Guanidinium) | Benzene | -16.8 |
| Na⁺ | Benzene | -23.8 |
| Na⁺ | Indole (Trp model) | -29.6 |
| Na⁺ | Phenol (Tyr model) | -27.3 |
Data derived from computational chemistry studies (DLPNO-CCSD(T) and M06-2X DFT). Note that absolute values can vary with the computational method, but the trends are consistent. nih.govnih.gov
Crystallization Processes Involving Azane, Benzene, and Hydrate
Spherical Crystallization Using Azane (B13388619) Water
Spherical crystallization is a particle design technique that simultaneously combines crystallization and agglomeration to create compact, spherical particles directly from the crystallization process. ajprd.comsciensage.info This method is utilized to enhance the physicochemical properties of substances, such as flowability, compressibility, and wettability. globalresearchonline.netjocpr.com One of the specific techniques to achieve this is the Ammonia (B1221849) Diffusion Method (ADM) or Ammonia Diffusion System (ADS), which is particularly applicable for amphoteric drug substances that are difficult to agglomerate using conventional methods. ajprd.comrjptonline.org
In this system, a mixture of azane (ammonia) and hydrate (B1144303) (water), referred to as ammonia water, serves a dual role as both a good solvent for the substance being crystallized and as the bridging liquid that facilitates the agglomeration of fine crystals. globalresearchonline.netjocpr.com The other primary components are a "bad solvent," in which the target substance has low solubility, and often a hydrocarbon or halogenated hydrocarbon which is miscible with the system but reduces the miscibility between the ammonia water and the bad solvent. sciensage.infoglobalresearchonline.net This immiscibility leads to the formation of droplets, which is crucial for the process. sciensage.info
The process transforms fine, often needle-shaped crystals into spherical agglomerates with improved micromeritic properties. globalresearchonline.netjocpr.com This technique has been successfully applied to various pharmaceutical compounds to improve their processing characteristics for applications like direct tableting. sciensage.inforjptonline.org
Table 1: Components of the Ammonia Diffusion System for Spherical Crystallization
| Component | Role in the System | Description |
|---|---|---|
| Azane-Hydrate (Ammonia Water) | Good Solvent / Bridging Liquid | Dissolves the target substance and facilitates the binding of crystals into agglomerates. jocpr.com |
| Bad Solvent | Precipitation Medium | A solvent in which the target substance is insoluble, causing it to precipitate out of the solution. globalresearchonline.net |
Mechanisms of Azane Diffusion Systems in Crystallization
The mechanism of the Ammonia Diffusion System (ADS) is a multi-stage process that leverages controlled diffusion and precipitation to form spherical particles. ajprd.comjocpr.com The entire process can be broken down into three primary stages:
Drug Precipitation and Crystal Collection : Initially, the target substance is dissolved in the azane-hydrate (ammonia water) solution, which exists as immiscible droplets within the system. As the "bad solvent" diffuses into these droplets, the solubility of the substance decreases, causing it to precipitate as fine crystals. These newly formed crystals are collected within the ammonia water droplets. ajprd.comjocpr.com
Azane Diffusion : Concurrently, azane (ammonia) begins to diffuse from the droplets into the outer organic "bad solvent". ajprd.comjocpr.com This counter-diffusion process is fundamental to the method. globalresearchonline.net
Spherical Agglomeration : The outward diffusion of azane weakens the solution's capacity to act as a bridging liquid. jocpr.com This change in solvent character promotes the agglomeration of the fine crystals held within the droplet, gradually forming a compact and spherical particle. ajprd.comjocpr.com The residual good solvent within the droplets acts as the bridging liquid to bind the generated crystals together. globalresearchonline.net
This systematic process allows for the direct transformation of fine crystals into spherical agglomerates in a single, controlled operation. ajprd.com
Effect of Azane and Hydrate on Crystallization in Refrigeration Cycles
In the context of absorption refrigeration systems, the azane-hydrate (ammonia-water) mixture is a commonly used working fluid pair. mdpi.comacs.org A significant advantage of the ammonia-water system, when compared to other pairs like lithium bromide-water (LiBr/H₂O), is the absence of crystallization problems during the operational cycle. acs.orgresearchgate.net In LiBr/H₂O systems, the salt can crystallize at high concentrations or low temperatures, leading to blockages and operational failure. The ammonia-water pair is not susceptible to this issue, allowing it to operate over a wider range of conditions, including sub-zero cooling applications. acs.org
The concentration of water directly influences the freezing point of the ammonia-water solution. While anhydrous ammonia freezes at -107.9°F (-77.7°C), the addition of water initially lowers the freezing point. iiar.org A solution with 33.5% ammonia has a freezing point of -148.5°F (-100.3°C). As the water content increases further, the freezing point rises steadily, eventually reaching 32°F (0°C) for pure water. iiar.org This property is crucial for designing and operating refrigeration cycles in different temperature ranges.
Table 2: Freezing Point of Azane-Hydrate (Ammonia-Water) Solutions
| Ammonia (% by weight) | Water (% by weight) | Freezing Point (°F) | Freezing Point (°C) |
|---|---|---|---|
| 100 | 0 | -107.9 | -77.7 |
| 33.5 | 66.5 | -148.5 | -100.3 |
| >28.5 | <71.5 | < -100 | < -73.3 |
| 0 | 100 | 32 | 0 |
Data sourced from IIAR publications. iiar.org
Crystal Engineering Insights from Azane-Benzene-Hydrate Systems
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. While extensive research exists on the individual components, specific studies focusing on the crystal engineering of a three-component azane-benzene-hydrate system are not widely detailed in the literature. However, insights can be drawn from the known intermolecular interactions of the components.
The azane and hydrate molecules are potent agents for forming hydrogen-bonded networks. Azane can act as a hydrogen bond donor and acceptor, while hydrate is a classic component of such networks. Benzene (B151609), an aromatic hydrocarbon, can participate in weaker, non-covalent interactions such as π-π stacking and C-H···π interactions.
In the context of crystal engineering, benzene and its derivatives are often used as core building blocks to construct predictable, three-dimensional networks. figshare.com By attaching functional groups capable of strong, directional interactions (like hydrogen bonding) to a benzene core, it is possible to create porous, open networks capable of including guest molecules. figshare.com A hypothetical azane-benzene-hydrate system could potentially form a host-guest structure, where a hydrogen-bonded lattice of azane and hydrate molecules encapsulates benzene molecules. The stability and structure of such a co-crystal would depend on the precise stoichiometry and the complementary nature of the intermolecular forces.
The study of ammonium (B1175870) bicarbonate crystallization in aqueous ammonia solutions provides a related example, where the interplay of CO₂, azane, and hydrate leads to complex solution chemistry and influences crystal growth mechanisms and habits. acs.orgmdpi.com This demonstrates how the presence of multiple components can direct crystallization pathways, a core principle of crystal engineering.
Table of Compounds Mentioned
| Compound Name | Formula |
|---|---|
| Azane | NH₃ |
| Benzene | C₆H₆ |
| Hydrate (Water) | H₂O |
| Lithium Bromide | LiBr |
Future Research Directions and Unanswered Questions
Development of Advanced Computational Models for Complex Systems
A primary challenge in understanding the azane-benzene-hydrate system lies in accurately modeling its potential energy surface, which is characterized by numerous closely spaced local minima. Current computational methods provide a good starting point, but future advancements are necessary to capture the system's full complexity.
The development of next-generation force fields and machine learning potentials is a key research direction. These models must go beyond simple pairwise additive approximations to include many-body effects like polarization, which are crucial for accurately describing the interactions between the polar molecules of water and ammonia (B1221849) and the polarizable benzene (B151609) ring. ornl.govnih.gov Ab initio molecular dynamics (AIMD) simulations, which provide a quantum mechanical description of the system, will continue to be essential for benchmarking and parameterizing these advanced models. researchgate.net A significant challenge will be to create models that remain computationally tractable for large-scale simulations while retaining high accuracy across different concentrations and thermodynamic conditions. researchgate.net
Table 1: Comparison of Current and Future Computational Approaches
| Feature | Current Models (e.g., Classical Force Fields) | Future Models (e.g., ML Potentials, Advanced Force Fields) |
| Accuracy | Moderate; often struggle with polarization and many-body effects. ornl.gov | High; explicitly includes many-body effects and quantum mechanical details. ornl.gov |
| Computational Cost | Low; allows for large-scale, long-timescale simulations. | High, but decreasing with algorithmic improvements and specialized hardware. |
| Transferability | Limited; parameters are often optimized for specific conditions. | High; designed to be accurate across a wide range of chemical environments. |
| Predictive Power | Good for structural properties but may fail for complex dynamics. | Excellent for both structure and dynamics, including reaction pathways. |
Novel Spectroscopic Probes for Real-Time Interaction Dynamics
Experimentally probing the fleeting interactions within azane-benzene-hydrate complexes requires sophisticated spectroscopic techniques capable of resolving changes on ultrafast timescales. While current spectroscopic methods can characterize stable structures, observing the real-time formation and dissociation of these non-covalent bonds remains a significant hurdle. acs.org
Future research will likely focus on the application and development of multidimensional spectroscopic techniques, such as two-dimensional infrared (2D-IR) and terahertz (THz) spectroscopy. These methods can provide a direct window into the vibrational coupling between the different molecular components and track the flow of energy within the complex. Time-resolved photoelectron spectroscopy could also be employed to study the electronic structure of these clusters and how it evolves over time. researchgate.netarxiv.org The goal is to move beyond static pictures and create detailed "molecular movies" of the interaction dynamics.
Exploration of Higher-Order Azane-Benzene-Hydrate Clusters
The structure and stability of molecular clusters can change dramatically as more molecules are added. acs.orgnih.gov While small clusters of azane (B13388619), benzene, and water have been studied, the behavior of larger, higher-order clusters is largely unknown. These larger assemblies are more representative of the interactions that occur in condensed phases and at interfaces.
Synthesis and Characterization of New Materials Utilizing these Interactions
The specific non-covalent interactions within the azane-benzene-hydrate system could be harnessed to design novel functional materials. acs.org The ability of these molecules to self-assemble into ordered structures opens up possibilities for creating materials with tailored properties.
One potential avenue of research is the development of porous organic frameworks or co-crystals where the interactions between azane, benzene, and water direct the formation of specific architectures. researchgate.netnih.gov These materials could have applications in gas storage, separation, or catalysis. For example, incorporating azane into a benzene-based framework could create specific binding sites for polar molecules. The synthesis and characterization of such materials would involve a combination of techniques, including single-crystal X-ray diffraction, solid-state NMR, and thermal analysis, to understand their structure and stability. ekb.egnih.gov A major challenge will be to translate the understanding of intermolecular forces from the gas-phase cluster to the design principles for solid-state materials. frontiersin.org
Q & A
Basic: What methodological steps are essential for synthesizing hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide, and how can its purity be validated?
Answer:
Synthesis involves multi-step organic reactions, including thioether formation and oxidation. Key steps:
- Use Schiff base condensation to link benzylthiol and nitroso groups under anhydrous conditions.
- Oxidize intermediates with H₂O₂ to form oxido-azane moieties.
- Purify via column chromatography (silica gel, ethanol:chloroform eluent).
Validation requires: - ¹H/¹³C NMR for structural confirmation (e.g., hydroxy/oxido proton shifts at δ 8.2–9.5 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 389.12) .
- HPLC (C18 column, UV detection) to assess purity (>95%) .
Advanced: How can dimerization artifacts of Azane (NH₃) in bacterial metabolic studies confound ion mobility spectrometry (IMS) data, and what controls mitigate this?
Answer:
Dimer formation (e.g., (NH₃)₂⁺) in IMS arises from high analyte concentrations or ionization conditions. Mitigation strategies:
- Calibration curves using synthetic standards to distinguish monomers (drift time ~1.2 ms) vs. dimers (~2.3 ms) .
- Time-resolved sampling to correlate dimer signals with bacterial growth phases (e.g., late logarithmic phase in P. aeruginosa) .
- Gas-phase dilution to reduce collision-induced dimerization artifacts .
Basic: Which analytical methods are prioritized for detecting trace benzene derivatives in biological matrices, and what are their limitations?
Answer:
- GC-MS : Gold standard for volatile benzene metabolites (e.g., phenol, muconic acid); requires derivatization for polar metabolites .
- LC-MS/MS : Detects non-volatile adducts (e.g., benzene-DNA adducts) with sensitivity ≤1 ppb but struggles with matrix effects .
- FTIR spectroscopy : Rapid screening for benzene ring signatures (e.g., ~680 cm⁻¹ C-H out-of-plane bending) but lacks specificity in complex mixtures .
Advanced: How do solvent polarity and pH influence the stability of azane-containing coordination complexes, and what experimental designs optimize reproducibility?
Answer:
- pH dependence : Azane ligands (e.g., NH₃) dissociate in acidic conditions (pH < 4). Use buffered solutions (pH 6–8) to stabilize complexes .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance ligand exchange rates. Prefer methanol/water mixtures for kinetic stability .
- Redundancy controls : Triplicate runs with cyclic voltammetry (monitor redox stability) and UV-vis spectroscopy (track ligand dissociation) .
Basic: What are the best practices for comparing the antibacterial efficacy of azane derivatives against structurally similar compounds?
Answer:
- Standardized assays : Use MIC (Minimum Inhibitory Concentration) assays (CLSI guidelines) with E. coli and S. aureus as model pathogens .
- Structural analogs : Include controls like benzylidene-azane oxide (lacks hydroxy groups) to isolate functional group contributions .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to resolve potency differences (p < 0.05) .
Advanced: How can machine learning frameworks like Azane (ML model) improve anomaly detection in spectroscopic data for hydrates or azane derivatives?
Answer:
- Feature engineering : Train models on spectral fingerprints (e.g., IR/NMR peaks) to flag outliers in hydrate crystallinity or azane dimerization .
- Cross-validation : Split datasets into training (70%), validation (15%), and test (15%) sets to prevent overfitting .
- Explainability : Use SHAP (SHapley Additive exPlanations) to correlate anomalies with specific spectral regions (e.g., O-H stretches in hydrates) .
Basic: What protocols ensure reliable quantification of benzene exposure biomarkers in epidemiological studies?
Answer:
- Biomarker selection : Measure urinary trans,trans-muconic acid (ttMA) via LC-MS/MS (LOQ = 0.05 mg/L) .
- Sample handling : Acidify urine to pH 2–3 to prevent ttMA degradation .
- Confounder adjustment : Normalize ttMA levels to creatinine and control for dietary phenol intake .
Advanced: How do crystallization conditions impact the hydrate formation of azane-containing pharmaceuticals, and what characterization techniques resolve polymorphic ambiguities?
Answer:
- Solvent selection : Hydrates form preferentially in aqueous ethanol (>40% H₂O). Use slurry conversion experiments to identify stable polymorphs .
- PXRD (Powder X-ray Diffraction) : Distinguish hydrates (e.g., peak at 2θ = 12.4°) from anhydrous forms .
- DSC (Differential Scanning Calorimetry) : Detect hydrate decomposition endotherms (e.g., ~120°C for monohydrates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
